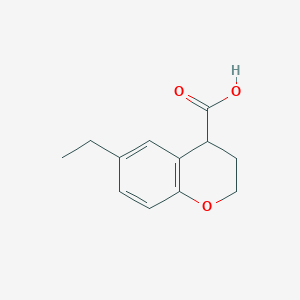

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

6-ethyl-3,4-dihydro-2H-chromene-4-carboxylic acid |

InChI |

InChI=1S/C12H14O3/c1-2-8-3-4-11-10(7-8)9(12(13)14)5-6-15-11/h3-4,7,9H,2,5-6H2,1H3,(H,13,14) |

InChI Key |

MDUIRBGWUTYPDC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OCCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the benzopyran ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield benzopyran-4-one derivatives, while reduction can produce benzopyran-4-ol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , and it has a CAS number of 1929-30-2. Its structure features a benzopyran core, which is known for its biological activity. The compound's unique structural attributes contribute to its functionality in various applications.

Medicinal Chemistry

- Intermediate in Drug Synthesis :

- Monoamine Oxidase Inhibition :

Organic Synthesis Applications

- Synthesis Methodologies :

-

Synthetic Versatility :

- The benzopyran framework allows for modifications that can lead to the development of novel derivatives with enhanced biological activities. This versatility opens pathways for creating new therapeutic agents targeting various diseases.

Case Study 1: Nebivolol Synthesis

A study detailing the synthesis of nebivolol highlights the use of this compound as a key intermediate. The synthesis involves multiple steps where this compound is transformed into more complex structures that exhibit cardiovascular benefits .

Case Study 2: Antidepressant Potential

Research focused on coumarin derivatives derived from benzopyran compounds demonstrated significant monoamine oxidase inhibition, suggesting potential use as antidepressants. The study emphasizes the importance of structural modifications to enhance efficacy while minimizing side effects .

Comparative Data Table

Mechanism of Action

The mechanism of action of 6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Substituents at the 6-position significantly alter molecular properties. Key comparisons include:

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs.

- Ethyl vs. Bromo : The ethyl group enhances hydrophobicity (logP ~2.5 estimated) compared to the polar bromo substituent (logP ~1.8), impacting solubility and target binding .

- Ethyl vs. Fluoro : Fluorine’s electronegativity may improve metabolic stability, whereas the ethyl group could increase volume, affecting steric interactions in enzyme-binding pockets .

Functional Group Modifications at the 4-Position

The carboxylic acid group at the 4-position is critical for hydrogen bonding and salt bridge formation. Notable analogs include:

- Carboxylic Acid vs. Amino: The amino group introduces basicity (pKa ~9.5), enabling protonation at physiological pH, whereas the carboxylic acid (pKa ~4.5) is deprotonated, affecting solubility and ionic interactions .

- Benzopyran vs. Benzothiopyran : Replacement of oxygen with sulfur in the thiopyran scaffold (e.g., 1,1-dioxo analog) increases molecular weight by ~8% and may alter redox properties .

Heterocyclic Core Modifications

Replacing the benzopyran oxygen with sulfur or modifying the ring saturation influences reactivity and bioactivity:

Biological Activity

6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS No. 1226202-86-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 206.24 g/mol

- CAS Number : 1226202-86-3

- Structural Features : The compound features a benzopyran structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with gamma-butyrolactone under basic conditions, followed by acid-catalyzed cyclization. This method is efficient and suitable for large-scale production due to its simplicity and high yield .

Antioxidant Properties

Research indicates that compounds with a benzopyran structure exhibit significant antioxidant activity. For instance, various derivatives have been shown to scavenge free radicals effectively, which can help in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Benzopyran derivatives are also recognized for their anti-inflammatory properties. They inhibit various inflammatory pathways and cytokine production, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study on structurally similar compounds showed that they could inhibit the growth of breast cancer cell lines through the modulation of apoptosis pathways. Although direct studies on this compound are lacking, the promising results from related compounds suggest a need for further investigation into its anticancer properties .

- Antioxidant Activity Assessment : In vitro assays demonstrated that benzopyran derivatives could significantly reduce oxidative damage in cellular models. These findings underline the potential role of this compound as an antioxidant agent .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.